molecular formula C15H20ClN3O2 B12296531 N-DesmethylZolmitriptan-d3Hydrochloride

N-DesmethylZolmitriptan-d3Hydrochloride

Cat. No.: B12296531
M. Wt: 309.79 g/mol
InChI Key: CLBOBSSVQZRPTR-UHFFFAOYSA-N
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Description

N-DesmethylZolmitriptan-d3Hydrochloride is a deuterated form of N-DesmethylZolmitriptan, which is a metabolite of Zolmitriptan. Zolmitriptan is a selective serotonin receptor agonist used primarily for the treatment of migraines. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Zolmitriptan .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-DesmethylZolmitriptan-d3Hydrochloride involves the deuteration of N-DesmethylZolmitriptanThe specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-DesmethylZolmitriptan-d3Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties.

Scientific Research Applications

N-DesmethylZolmitriptan-d3Hydrochloride is widely used in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Zolmitriptan and its metabolites.

    Biology: Employed in studies of metabolic pathways and enzyme kinetics to understand the biotransformation of Zolmitriptan.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of Zolmitriptan in treating migraines.

    Industry: Applied in the development of new formulations and delivery systems for migraine medications

Mechanism of Action

N-DesmethylZolmitriptan-d3Hydrochloride exerts its effects by acting as a selective agonist for serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. This action leads to the modulation of nociceptive nerve signaling in the central nervous system, resulting in the relief of migraine symptoms. The compound also enhances vasoconstriction through direct 5-HT1B-mediated dilation of cranial blood vessels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-DesmethylZolmitriptan-d3Hydrochloride is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to altered metabolic pathways and improved stability, making it a valuable tool in scientific research .

Properties

Molecular Formula

C15H20ClN3O2

Molecular Weight

309.79 g/mol

IUPAC Name

4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride

InChI

InChI=1S/C15H19N3O2.ClH/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12;/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19);1H

InChI Key

CLBOBSSVQZRPTR-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3.Cl

Origin of Product

United States

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